molecular formula C16H17N3OS B276196 N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine

N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine

Cat. No. B276196
M. Wt: 299.4 g/mol
InChI Key: RIVHOMWNKUCEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine, also known as MPTP, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of neuroscience. MPTP is a synthetic compound that has been used to study Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide.

Mechanism of Action

N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine is metabolized by MAO-B to MPP+, which selectively damages dopamine neurons in the substantia nigra of the brain. This leads to a reduction in dopamine levels and subsequent motor dysfunction, which is characteristic of Parkinson's disease. N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine-induced Parkinson's disease in animal models has been used to study the mechanism of action of the disease and to test potential therapeutic interventions.
Biochemical and Physiological Effects:
N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine-induced Parkinson's disease in animal models leads to a reduction in dopamine levels and subsequent motor dysfunction, which is characteristic of Parkinson's disease. The biochemical and physiological effects of N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine have been extensively studied in animal models, and this research has provided valuable insights into the pathophysiology of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine-induced Parkinson's disease in animal models has several advantages for lab experiments. It is a reproducible and reliable model of Parkinson's disease that closely mimics the human disease. However, there are also limitations to this model. N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine-induced Parkinson's disease in animal models does not fully replicate the complexity of the human disease, and it is not a perfect model for testing potential therapeutic interventions.

Future Directions

There are several future directions for research on N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine. One area of research is the development of new therapeutic interventions for Parkinson's disease. Another area of research is the use of N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine as a tool to study other neurodegenerative disorders. Additionally, there is a need for further research to fully understand the mechanism of action of N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine and its effects on the brain. Overall, N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine is a valuable tool for scientific research, and further research in this area has the potential to lead to significant advances in our understanding of neurodegenerative disorders.

Synthesis Methods

The synthesis of N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine involves the reaction of 4-methoxybenzaldehyde and 2-aminothiophene in the presence of a catalyst. The resulting product is then reacted with propylamine to yield N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine. This synthesis method has been well-established in the literature and has been used to produce N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine for research purposes.

Scientific Research Applications

N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine has been extensively used in scientific research to study Parkinson's disease. N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopamine neurons, where it causes selective degeneration of these neurons, leading to the symptoms of Parkinson's disease. N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine-induced Parkinson's disease in animal models has been widely used to study the pathophysiology of the disease and to test potential therapeutic interventions.

properties

Product Name

N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-N-propylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3OS/c1-3-8-17-16-15-13(18-10-19-16)9-14(21-15)11-4-6-12(20-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3,(H,17,18,19)

InChI Key

RIVHOMWNKUCEQI-UHFFFAOYSA-N

SMILES

CCCNC1=NC=NC2=C1SC(=C2)C3=CC=C(C=C3)OC

Canonical SMILES

CCCNC1=NC=NC2=C1SC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.